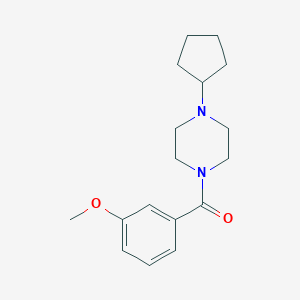![molecular formula C23H23NO3 B445037 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide](/img/structure/B445037.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This can be achieved through the reaction of 2,3-dihydro-1H-indene with an appropriate oxidizing agent.
Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the indenyl intermediate with furan-2-carboxylic acid under suitable conditions.
Amidation Reaction: The final step is the formation of the amide bond by reacting the furan-2-carboxylic acid derivative with 2,6-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid: This compound shares a similar indenyl and furan structure but lacks the amide group.
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine: This compound features a piperidine ring instead of the furan ring.
Uniqueness
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,6-dimethylphenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C23H23NO3 |
|---|---|
Poids moléculaire |
361.4g/mol |
Nom IUPAC |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23NO3/c1-15-5-3-6-16(2)22(15)24-23(25)21-12-11-20(27-21)14-26-19-10-9-17-7-4-8-18(17)13-19/h3,5-6,9-13H,4,7-8,14H2,1-2H3,(H,24,25) |
Clé InChI |
HJHXBKWXWTXNLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-2-(2-chloro-5-iodophenyl)-5-[(5-iodofuran-2-yl)methylidene]-1H-imidazol-4-one](/img/structure/B444956.png)
![2-cyano-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B444957.png)
![N-[(2-methoxyphenyl)methyl]adamantan-2-amine](/img/structure/B444959.png)
![ethyl 2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[2,3-b]chromene-3-carboxylate](/img/structure/B444960.png)
![Methyl 2-({4-[(2,4-dichlorophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B444961.png)
![3-({4-[2-Chloro-1-(chloromethyl)ethoxy]-4-oxobutanoyl}amino)benzoic acid](/img/structure/B444965.png)
![Methyl 3-cyano-2-[(2-thienylmethyl)sulfanyl]-6-(trifluoromethyl)isonicotinate](/img/structure/B444968.png)
METHANONE](/img/structure/B444970.png)

![N,N-dibenzyl-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B444974.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-dicyclohexylbenzamide](/img/structure/B444975.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B444976.png)
